molecular formula C6H9F3O3S B2403758 (5,5-Difluorooxan-2-yl)methanesulfonyl fluoride CAS No. 2301628-29-3

(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride

Cat. No.: B2403758
CAS No.: 2301628-29-3
M. Wt: 218.19
InChI Key: KIVKPODNYOVXKI-UHFFFAOYSA-N
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Description

(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluorooxan-2-yl)methanesulfonyl fluoride typically involves the introduction of fluorine atoms into an oxane ring structure. One common method includes the reaction of a suitable oxane precursor with a fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the incorporation of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is designed to ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reaction with an amine may yield a sulfonamide, while reaction with an alcohol may produce a sulfonate ester .

Mechanism of Action

The mechanism by which (5,5-Difluorooxan-2-yl)methanesulfonyl fluoride exerts its effects involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of stable covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved in these interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride is unique due to its specific combination of an oxane ring and a sulfonyl fluoride group, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

(5,5-difluorooxan-2-yl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3S/c7-6(8)2-1-5(12-4-6)3-13(9,10)11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVKPODNYOVXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1CS(=O)(=O)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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